

The Role of 2-Chloroadenosine in Purinergic Signaling: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloroadenosine

Cat. No.: B1664061

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Introduction

2-Chloroadenosine (2-CADO), a synthetic analog of adenosine, serves as a critical tool in the study of purinergic signaling. Its enhanced metabolic stability compared to endogenous adenosine makes it a robust agonist for investigating the physiological and pathological roles of adenosine receptors.[1] This technical guide provides an in-depth overview of **2-Chloroadenosine's** interaction with purinergic receptors, its downstream signaling pathways, and detailed experimental protocols for its characterization.

2-Chloroadenosine and Purinergic Receptor Interactions

2-Chloroadenosine is a non-selective agonist for adenosine receptors, a class of G protein-coupled receptors (GPCRs) that play vital roles in numerous physiological processes.[1] It exhibits varying affinities for the four main adenosine receptor subtypes: A₁, A_{2A}, A_{2B}, and A₃.

Quantitative Data on Receptor Binding and Functional Potency

The following tables summarize the binding affinities (K_i) and functional potencies (EC₅₀/IC₅₀) of **2-Chloroadenosine** for human adenosine receptors.

Table 1: Binding Affinities (K_i) of **2-Chloroadenosine** for Human Adenosine Receptors

Receptor Subtype	K _i (nM)	Reference
A ₁	300	[2]
A _{2A}	80	[2]
A _{2B}	25500	
A ₃	1900	

Table 2: Functional Potencies (EC₅₀/IC₅₀) of **2-Chloroadenosine**

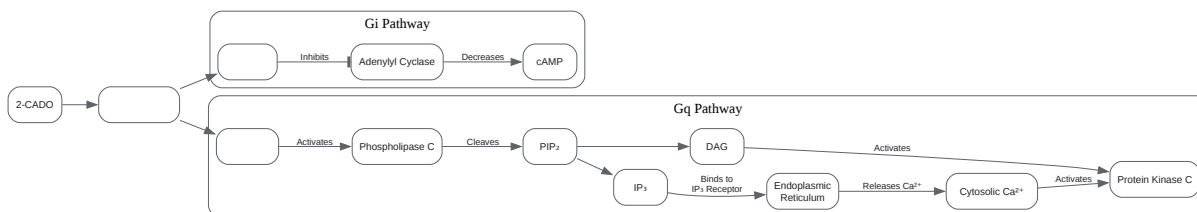
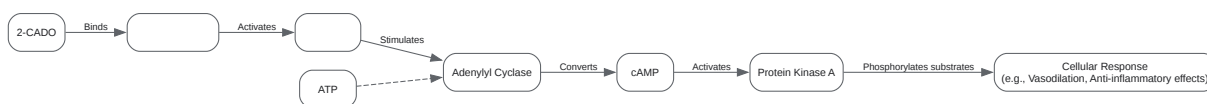
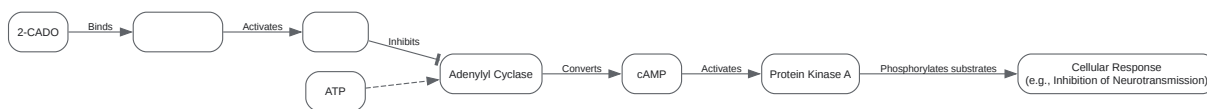
Receptor Subtype	Functional Assay	Effect	EC ₅₀ /IC ₅₀	Reference
A ₁	Adenylyl Cyclase Inhibition	Inhibition	IC ₅₀ : 33 nM (rat)	
A _{2A}	Adenylyl Cyclase Stimulation	Stimulation	EC ₅₀ : 3500 nM	
A _{2A}	Platelet Aggregation Inhibition	Inhibition	IC ₅₀ : 5 µM	
A ₃	Intracellular Ca ²⁺ Elevation	Stimulation	EC ₅₀ : 5.5-13.9 µM	

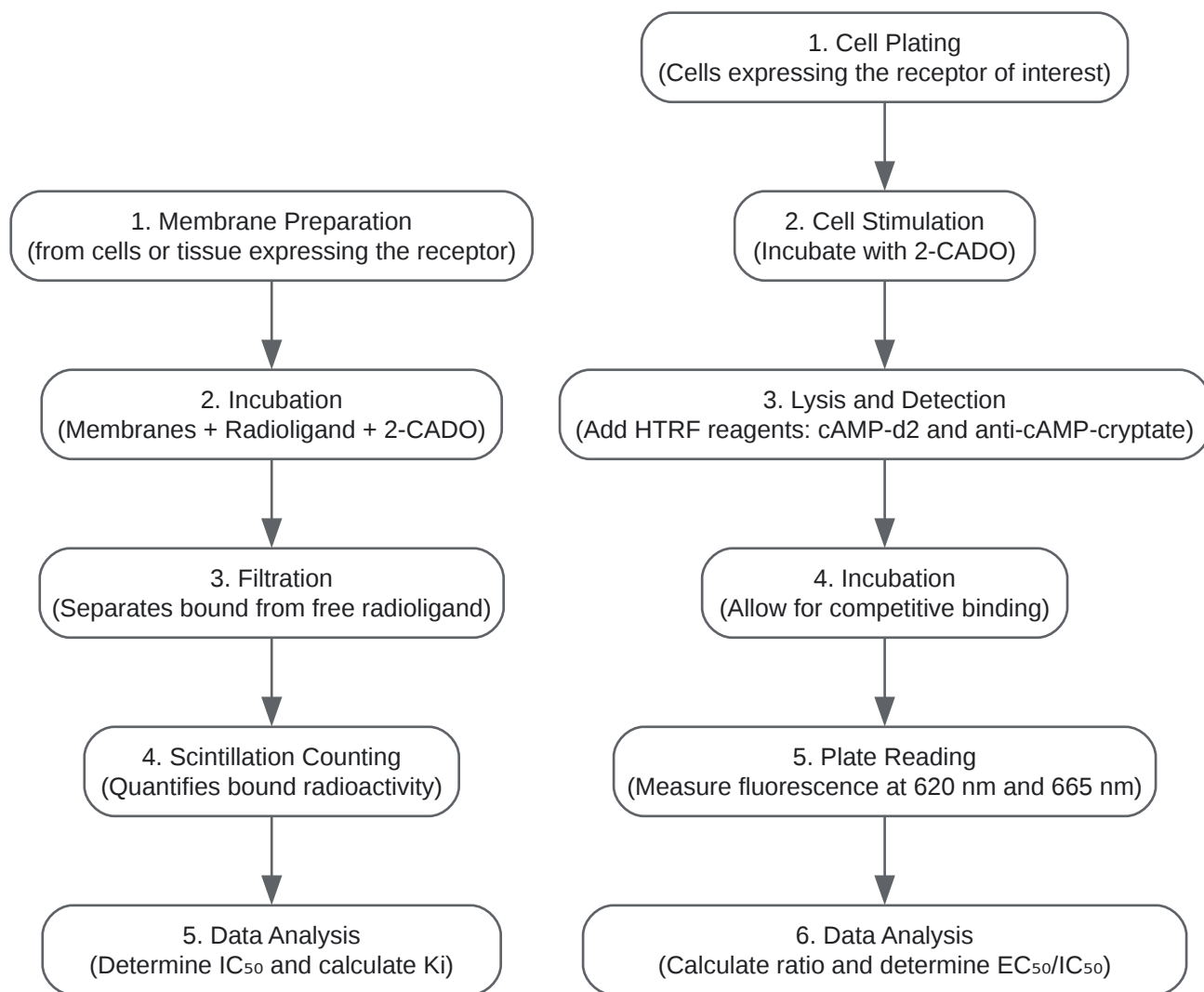
Signaling Pathways Modulated by 2-Chloroadenosine

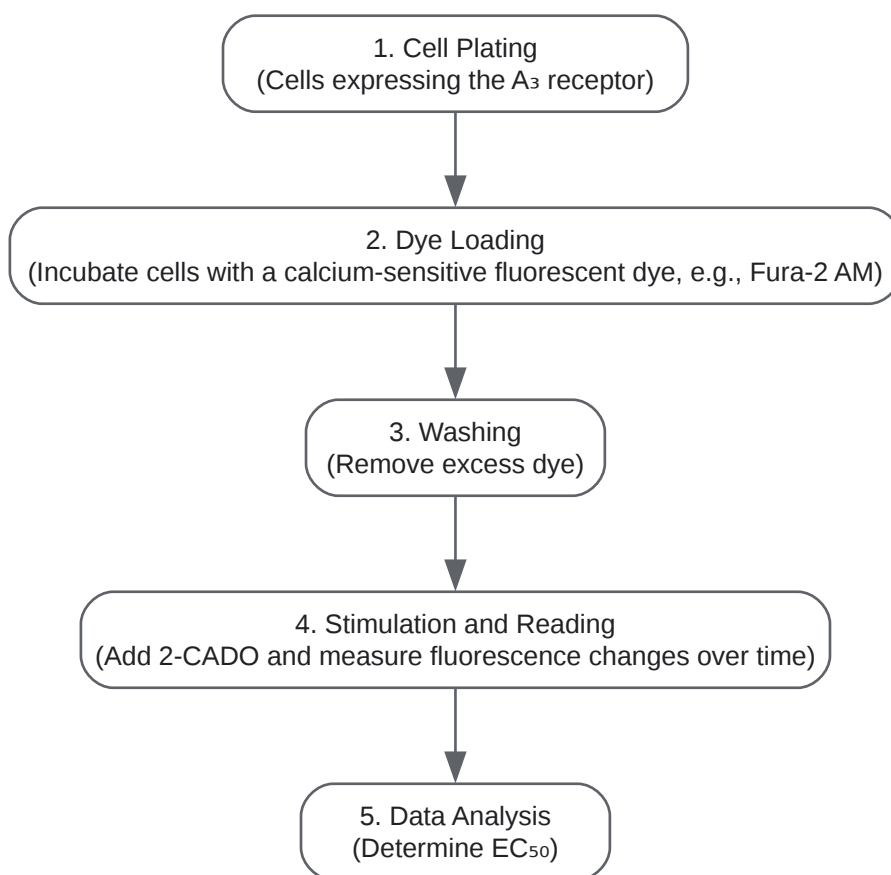
The activation of adenosine receptors by **2-Chloroadenosine** initiates distinct intracellular signaling cascades, primarily through the modulation of adenylyl cyclase activity and intracellular calcium levels.

A₁ Receptor Signaling (Gi-coupled)

Activation of the A₁ receptor by **2-Chloroadenosine** leads to the inhibition of adenylyl cyclase via the Gi protein, resulting in decreased intracellular cyclic AMP (cAMP) levels.







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References

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- 2. 2-chloroadenosine | adenosine receptor agonist | Hello Bio [hellobio.com]
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